3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(19)15-6-9-4-8(12(17)18)5-10(7-15)11(9)16/h8-10H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEIFGFVCUJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174311-20-6 | |
| Record name | 3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This step forms the bicyclo[3.3.1]nonane structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group.
Oxidation: The ketone group (9-oxo) is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. The use of automated synthesis and purification systems can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new pharmaceutical agents. Its bicyclic nature may enhance binding affinity to biological targets, making it a candidate for further exploration in the synthesis of novel therapeutics.
Case Study:
Research has indicated that derivatives of azabicyclic compounds exhibit significant activity against various pathogens and cancer cell lines. For instance, studies have shown that modifications to the bicyclic structure can lead to compounds with improved selectivity and potency against specific targets, such as enzymes involved in cancer proliferation .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation, which are crucial in organic synthesis.
Example Reaction:
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. The ability to selectively remove this group under mild conditions makes it valuable for synthesizing peptides with specific sequences .
Material Science
Recent studies have explored the use of azabicyclic compounds in developing new materials, particularly polymers with enhanced mechanical properties or thermal stability. The incorporation of such compounds into polymer matrices can improve their overall performance.
Research Insight:
Investigations into polymer blends containing azabicyclic structures have demonstrated improved tensile strength and elasticity compared to traditional polymers, suggesting potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group can be removed to expose the amine, which can then interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous bicyclic derivatives:
Key Research Findings
Biological Activity: The diazabicyclo derivative (3,7-diaza) in demonstrates subtype-selective binding to nicotinic acetylcholine receptors, attributed to the additional nitrogen atom and benzyl substituent . The carboxylic acid group in the target compound facilitates its use in drug conjugates, contrasting with Cbz-protected analogs (), which prioritize amino group protection .
Stability and Reactivity :
- The Boc group enhances stability under basic conditions but is cleaved under acidic conditions, a trait shared across all Boc-containing analogs .
- 3-oxa variants (e.g., ) exhibit improved solubility due to the ether group but lack the keto group’s hydrogen-bonding capacity .
Synthetic Utility: The target compound’s carboxylic acid enables direct coupling to amines, making it preferable over hydroxy- or amino-substituted analogs (e.g., ) in peptide synthesis . Paraformaldehyde-mediated cyclization () is a common method for synthesizing bicyclic scaffolds, though reaction conditions vary with substituents .
Notes on Data Consistency and Availability
- Molecular Formula Discrepancies: The target compound’s formula is inconsistently reported (e.g., C₁₃H₁₉NO₅ in vs. C₁₃H₂₁NO₅ in similar compounds). This may arise from positional isomerism or reporting errors.
- Structural Variants: Minor changes (e.g., oxa vs. aza, Boc position) significantly alter properties, underscoring the need for precise characterization in research.
Q & A
Q. Table 1: Key Structural Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | CHNO | Inferred |
| Molecular Weight | ~307.33 g/mol | Calculated |
| Functional Groups | Boc, Carboxylic Acid, Bicyclic Ketone |
Basic: What are recommended protocols for synthesizing and purifying this compound?
Methodological Answer:
Synthesis:
- Boc Protection: Introduce the Boc group to the azabicyclo amine intermediate under anhydrous conditions using di-tert-butyl dicarbonate (BocO) and a base (e.g., DMAP) .
- Cyclization: Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the bicyclic core. Evidence suggests tert-butyl esters improve solubility during cyclization .
Purification:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .
- Recrystallization: Employ solvents like dichloromethane/hexane to isolate high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at ~210–260 nm) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol) .
- Storage: Store at –20°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the Boc group .
Q. Table 2: Hazard Mitigation
| Hazard | Precaution | Reference |
|---|---|---|
| Skin Irritation | Use chemically resistant gloves | |
| Respiratory Exposure | Ensure local exhaust ventilation |
Advanced: How can stereochemical control be achieved during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Incorporate enantiopure starting materials (e.g., L-proline derivatives) to direct bicyclic ring formation .
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru or Pd complexes) for ketone reduction or cyclization steps .
- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .
Advanced: How does the compound behave under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies:
- Thermal Stability:
Q. Table 3: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 2–3 (acidic) | Boc group hydrolysis >24 hrs | |
| pH 10–12 (basic) | Rapid ester cleavage | |
| 100°C (dry N) | No decomposition for 8 hrs |
Advanced: What strategies are used to study its biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection: Prioritize enzymes with bicyclic ketone-binding pockets (e.g., proteases, oxidoreductases) based on structural analogs .
- Kinetic Assays:
- SAR Analysis: Synthesize derivatives (e.g., ester analogs) and correlate structural modifications with activity trends .
Advanced: How to resolve contradictions in reported solubility data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
